2-[2-(2,6-Dioxo-3-piperidyl)-6-methoxy-1,3-dioxo-isoindolin-4-yl]oxyacetic acid
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Overview
Description
2-{[2-(2,6-dioxopiperidin-3-yl)-6-methoxy-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}acetic acid is a complex organic compound with a molecular formula of C15H12N2O7. This compound is known for its unique structure, which includes a piperidine ring and an isoindoline moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2,6-dioxopiperidin-3-yl)-6-methoxy-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}acetic acid typically involves multiple steps. One common method starts with the reaction of 2,6-dioxopiperidine with a suitable isoindoline derivative. The reaction is carried out in the presence of a base such as diisopropylethylamine (DIPEA) and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2,6-dioxopiperidin-3-yl)-6-methoxy-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{[2-(2,6-dioxopiperidin-3-yl)-6-methoxy-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in drug discovery, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-{[2-(2,6-dioxopiperidin-3-yl)-6-methoxy-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}acetic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the conformation and function of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Thalidomide-4-hydroxyacetate: Shares a similar isoindoline structure and is used in the development of PROTACs (proteolysis-targeting chimeras).
Lenalidomide: Another derivative with similar structural features, used in cancer therapy.
Uniqueness
2-{[2-(2,6-dioxopiperidin-3-yl)-6-methoxy-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy group and acetic acid moiety provide additional sites for chemical modification, enhancing its versatility in research and industrial applications .
Properties
Molecular Formula |
C16H14N2O8 |
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Molecular Weight |
362.29 g/mol |
IUPAC Name |
2-[2-(2,6-dioxopiperidin-3-yl)-6-methoxy-1,3-dioxoisoindol-4-yl]oxyacetic acid |
InChI |
InChI=1S/C16H14N2O8/c1-25-7-4-8-13(10(5-7)26-6-12(20)21)16(24)18(15(8)23)9-2-3-11(19)17-14(9)22/h4-5,9H,2-3,6H2,1H3,(H,20,21)(H,17,19,22) |
InChI Key |
MQNRUQHDPHNAGX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)OCC(=O)O)C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
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